

Synthesis of 2-Bromocyclohex-2-en-1-one from Cyclohexenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromocyclohex-2-en-1-one

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **2-Bromocyclohex-2-en-1-one**, a valuable intermediate in organic synthesis, from the readily available starting material, cyclohexenone. This document details the prevalent synthetic methodology, including a thorough experimental protocol. Quantitative data is presented in a clear, tabular format for ease of comparison and interpretation. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

2-Bromocyclohex-2-en-1-one is a key building block in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both an electrophilic enone system and a vinyl bromide moiety, allows for a diverse range of subsequent chemical transformations. These include, but are not limited to, cross-coupling reactions, nucleophilic additions, and cycloadditions, making it a versatile precursor for the construction of carbocyclic and heterocyclic frameworks. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical research communities. This guide focuses on a reliable and scalable method for its preparation from cyclohexenone.

Synthetic Methodology

The most common and efficient method for the synthesis of **2-Bromocyclohex-2-en-1-one** from cyclohexenone is the direct bromination of the enone. This reaction proceeds readily and in high yield. The general transformation is depicted below:



A well-established and reliable procedure for this transformation is documented in *Organic Syntheses*, which provides a detailed protocol for the bromination of cyclohexenone.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **2-Bromocyclohex-2-en-1-one** from cyclohexenone as described in the cited literature.

Parameter	Value	Reference
Starting Material	Cyclohex-2-enone	[1]
Reagents	Bromine, Dichloromethane	[1]
Product	2-Bromo-2-cyclohexen-1-one	[1]
Molecular Formula	C ₆ H ₇ BrO	[2]
Molecular Weight	175.02 g/mol	[2] [3]
Crude Yield	98%	[1]
Purity (after purification)	>99% by GC	[1]
Melting Point	72-74 °C	[1]
Appearance	Slightly yellow powder (crude), Off-white solid (purified)	[1]
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.42 (t, J = 4.5 Hz, 1H), 2.60- 2.64 (m, 2H), 2.43-2.47 (m, 2H), 2.04-2.10 (m, 2H)	[1]
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	22.8, 28.5, 37.9, 122.6, 147.2, 189.6	[1]

Experimental Protocol

The following protocol is adapted from a procedure published in *Organic Syntheses*.[\[1\]](#)

Materials:

- Cyclohex-2-enone (15.0 g, 156 mmol, 1.0 equiv)
- Dichloromethane (CH₂Cl₂) (150 mL)
- Bromine (Br₂)
- tert-Butyl methyl ether (t-BuOMe)

- n-Heptane

Equipment:

- 500-mL 3-necked round-bottomed flask
- Magnetic stir bar
- 25-mL addition funnel with gas inlet adapter
- Nitrogen line and gas bubbler
- Glass stopper
- Rubber septum
- Thermocouple probe
- Standard glassware for filtration and purification

Procedure:

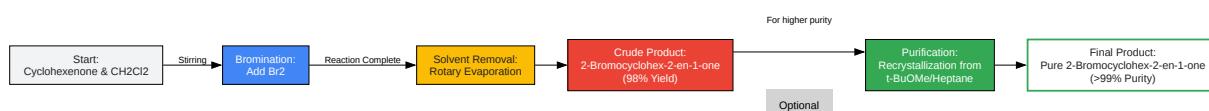
- Reaction Setup: A 3-necked, 500-mL, round-bottomed flask is equipped with a magnetic stir bar and charged with cyclohex-2-enone (15.0 g, 156 mmol) and dichloromethane (150 mL). [1] The central neck is fitted with a 25-mL addition funnel, which is equipped with a gas inlet adapter connected to a nitrogen line and a gas bubbler. One of the outer necks is sealed with a glass stopper, and the other is capped with a rubber septum through which a thermocouple probe is inserted.
- Bromination: The reaction mixture is stirred and cooled to a specific temperature (the exact temperature is not specified in the provided summary but cooling is implied for controlled addition). Bromine is then added dropwise via the addition funnel. The reaction is fast and virtually quantitative.[1]
- Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.
- Isolation of Crude Product: The residue is dried under vacuum (10 mmHg) for 1.5 hours to a constant weight, affording crude 2-bromo-2-cyclohexen-1-one as a slightly yellow powder

(26.7 g, 98% yield).[1] This crude product is suitable for many subsequent reactions without further purification.[1]

- Purification (Optional): To a 100-mL round-bottomed flask containing the crude 2-bromo-2-cyclohexen-1-one (7.80 g), add tert-butyl methyl ether (10 mL) and stir the slurry for 5 minutes.[1] Add n-heptane (10 mL) over a 10-minute period via an addition funnel. Stir the resulting slurry for 20 minutes at room temperature. Filter the solid and wash with n-heptane (10 mL) to yield 2-bromo-2-cyclohexen-1-one as an off-white solid (5.45 g, 70% recovery).[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification of **2-Bromocyclohex-2-en-1-one**.



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Caption: Workflow for the synthesis and purification of **2-Bromocyclohex-2-en-1-one**.

Safety Information

- 2-Bromocyclohex-2-en-1-one:** Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
- Bromine: Highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
- Dichloromethane: A suspected carcinogen. Handle in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of **2-Bromocyclohex-2-en-1-one** from cyclohexenone via direct bromination is a highly efficient and straightforward procedure, providing the desired product in excellent crude yield. The methodology is well-documented and scalable, making it a practical choice for both academic research and industrial applications. The resulting versatile intermediate can be readily purified to a high degree, allowing for its use in a wide array of subsequent chemical transformations. This guide provides the necessary technical details to enable researchers to successfully perform this valuable synthetic transformation.

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